![molecular formula C14H15NO2 B2503936 1-(4-Butyl-phenyl)-pyrrole-2,5-dione CAS No. 65833-02-5](/img/structure/B2503936.png)
1-(4-Butyl-phenyl)-pyrrole-2,5-dione
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Overview
Description
Synthesis Analysis
The synthesis of 1-(4-Butyl-phenyl)-pyrrole-2,5-dione derivatives has been explored in various contexts. For instance, a series of novel 4-butyl-arylpiperazine-3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their affinity to 5-HT1A/D2 receptors and serotonin reuptake inhibition, with compound 4c showing promising mixed receptor profiles . Another study developed efficient conditions for the synthesis of tetra-, penta-, and hexa-substituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole, using a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst . Additionally, pyrrolizine-1,3-dione was synthesized by oxidation of alcohol using pyridinium chlorochromate, demonstrating the ketone properties of the dione and its reactivity in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound derivatives is crucial for their chemical properties and biological activity. The crystal structure of a related compound, 1′-ethanoyl-5′-methyl-3′-phenyl-1′,3′-dihydrospiro[chroman-3,2′-pyrrole]-2,4-dione, was determined by X-ray crystallography, providing insights into the spatial arrangement of atoms and the overall geometry of the molecule . The structural determination of pyrrolidine-2,3-dione derivatives from a related compound was confirmed via NMR and high-resolution mass spectrometry, highlighting the importance of structural elucidation in understanding the compound's properties .
Chemical Reactions Analysis
The reactivity of this compound derivatives in chemical reactions is diverse. For example, the pyrrolizine-1,3-dione shows ketone properties, such as the formation of DNP derivatives, and its lactam unit is readily ring-opened by methanol under basic conditions. It also couples with diazonium salts to provide hydrazone derivatives, and reacts with DMF acetal to give dimethylaminomethylene derivatives . These reactions demonstrate the compound's versatility in forming various chemical structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound derivatives are influenced by their molecular structure. The tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole displayed strong blue fluorescence, moderate to large Stokes shifts, and high quantum yields of fluorescence, indicating their potential as fluorophores . Inhibitors of glycolic acid oxidase, which are 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives, showed that compounds with large lipophilic 4-substituents are potent inhibitors, and their efficacy was demonstrated in both in vitro and in vivo studies . The photoluminescent properties of conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units were also investigated, revealing their suitability for electronic applications due to their good solubility, processability, and photochemical stability .
Scientific Research Applications
Highly Luminescent Polymers Polymers containing the pyrrolo[3,4-c]pyrrole-1,4-dione unit, like P-1, P-2, and P-3, show significant promise in luminescent applications. These polymers demonstrate strong fluorescence, high quantum yields, and are soluble in common organic solvents. Particularly, P-1, synthesized from DPP1 and 9,9-di-n-hexylfluorene-2,7′-bispinacolato-boronester, exhibits a quantum yield up to 81%. The optical and electrochemical properties of these polymers vary distinctly, making them suitable for diverse applications in luminescent materials (Zhang & Tieke, 2008).
Corrosion Inhibition 1H-pyrrole-2,5-dione derivatives, specifically 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been identified as effective inhibitors for carbon steel corrosion in hydrochloric acid medium. These compounds adhere to the steel surface primarily through a chemisorption process, significantly impeding corrosion. Their inhibition efficiency increases with concentration, positioning them as valuable compounds in corrosion resistance (Zarrouk et al., 2015).
Electron Transport in Solar Cells A novel n-type conjugated polyelectrolyte, designed for electron transport layer (ETL) application in inverted polymer solar cells, has showcased impressive results. The electron-deficient nature of the diketopyrrolopyrrole backbone confers high conductivity and electron mobility, significantly boosting the power conversion efficiency (PCE) of devices (Hu et al., 2015).
Photoluminescent Conjugated Polymers Conjugated polymers and copolymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole (DPP) units exhibit strong photoluminescence and higher photochemical stability compared to saturated polymers. These properties, combined with good solubility and processability, render them suitable for electronic applications (Beyerlein & Tieke, 2000).
Mechanism of Action
Target of Action
It is known that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
In the context of sm cross-coupling reactions, the reaction involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It is known that similar compounds have been used in sm cross-coupling reactions , which are key reactions in the synthesis of many organic compounds.
Pharmacokinetics
It is known that similar compounds can be analyzed by reverse phase (rp) hplc method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .
Action Environment
It is known that the success of sm cross-coupling reactions, in which similar compounds are used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
properties
IUPAC Name |
1-(4-butylphenyl)pyrrole-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO2/c1-2-3-4-11-5-7-12(8-6-11)15-13(16)9-10-14(15)17/h5-10H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPMCJDTAPPRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N2C(=O)C=CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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